![molecular formula CH3NO6S B14274514 [(Nitroperoxy)sulfonyl]methane CAS No. 157671-68-6](/img/structure/B14274514.png)
[(Nitroperoxy)sulfonyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Nitroperoxy)sulfonyl]methane is an organosulfur compound characterized by the presence of nitro, peroxy, and sulfonyl functional groups attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Nitroperoxy)sulfonyl]methane typically involves the reaction of methanesulfonic acid with nitroperoxy compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
[(Nitroperoxy)sulfonyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to amino groups, leading to different sulfonyl derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitro or peroxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amino sulfonyl compounds, and various substituted sulfonyl derivatives .
Scientific Research Applications
Chemistry
[(Nitroperoxy)sulfonyl]methane is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds. Its unique reactivity makes it valuable for creating complex molecules .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to modify proteins and other biomolecules through sulfonylation reactions is of significant interest .
Medicine
The compound’s derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
[(Nitroperoxy)sulfonyl]methane exerts its effects through the formation of reactive intermediates, such as sulfonyl radicals and nitroperoxy species. These intermediates can interact with molecular targets, including proteins and nucleic acids, leading to modifications that alter their function. The pathways involved often include nucleophilic substitution and radical-mediated reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonyl compound with similar reactivity but lacking the nitro and peroxy groups.
Dimethyl sulfone: Another organosulfur compound with sulfonyl groups but different structural features and reactivity.
Uniqueness
[(Nitroperoxy)sulfonyl]methane is unique due to the combination of nitro, peroxy, and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
157671-68-6 |
|---|---|
Molecular Formula |
CH3NO6S |
Molecular Weight |
157.11 g/mol |
IUPAC Name |
nitrooxy methanesulfonate |
InChI |
InChI=1S/CH3NO6S/c1-9(5,6)8-7-2(3)4/h1H3 |
InChI Key |
IMLJWBRSRKRPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


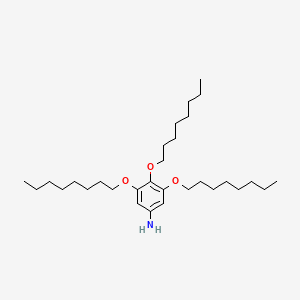
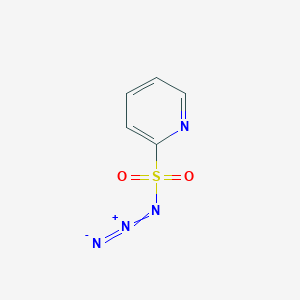
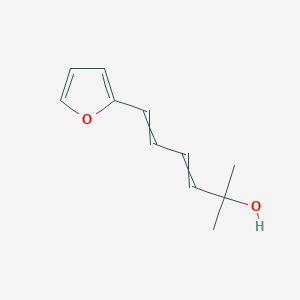

![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

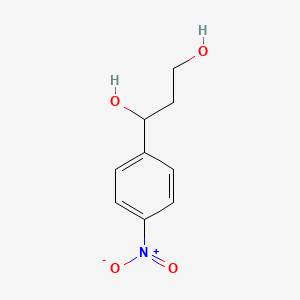
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
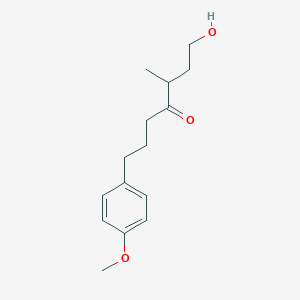

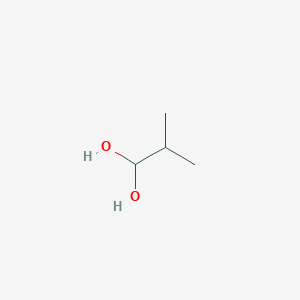
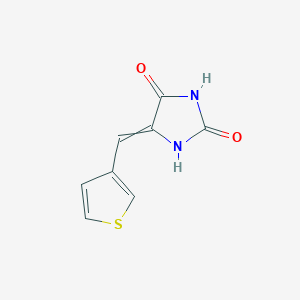

![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
